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Compound of Interest

Compound Name:

Ethyl 1-phenyl-5-

(trifluoromethyl)-1h-pyrazole-4-

carboxylate

Cat. No.: B037596 Get Quote

This guide provides a comprehensive comparison of four prominent Fibroblast Growth Factor

Receptor (FGFR) inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib. It is designed

for researchers, scientists, and drug development professionals to objectively evaluate the

performance of these therapies based on available preclinical and clinical data.

Comparative Efficacy and Selectivity
The following tables summarize the biochemical potency and kinase selectivity of the four

FGFR inhibitors. These data are crucial for understanding their therapeutic window and

potential off-target effects.

Table 1: Biochemical Potency (IC50 in nM) against FGFR
Family Kinases

Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)

Erdafitinib 1.2 2.5 3.0 5.7

Pemigatinib 0.4 0.5 1.2 30

Infigratinib 1.1 1.4 4.6 61

Futibatinib 1.8 1.6 3.7 28

Table 2: Kinase Selectivity Profile
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This table presents a comparative overview of the off-target kinase inhibition. It is important to

note that direct head-to-head large-scale panel data for all four inhibitors under identical

conditions is limited. The data below is compiled from multiple sources and should be

interpreted with consideration of potential variations in experimental setups.

Inhibitor
Key Off-Target Kinases Inhibited (>50%
inhibition at 1µM)

Erdafitinib RET, VEGFR2, KIT, PDGFRα/β

Pemigatinib VEGFR2

Infigratinib VEGFR2, KIT, RET

Futibatinib
Highly selective for FGFR1-4 with minimal off-

target activity

Overview of Clinical Efficacy
The clinical utility of these FGFR inhibitors has been demonstrated in pivotal trials for specific

cancer types with FGFR alterations.

Table 3: Summary of Key Clinical Trial Outcomes
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Inhibitor Clinical Trial Indication
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Erdafitinib

BLC2001 (Phase

2) / THOR

(Phase 3)

Urothelial

Carcinoma with

susceptible

FGFR3/2

alterations

40% (BLC2001)
5.5 months

(BLC2001)

Pemigatinib
FIGHT-202

(Phase 2)

Cholangiocarcino

ma with FGFR2

fusions or

rearrangements

37%[1] 7.0 months[1]

Infigratinib
NCT02150967

(Phase 2)

Cholangiocarcino

ma with FGFR2

fusions or

rearrangements

23.1%[2] 7.3 months[2]

Futibatinib
FOENIX-CCA2

(Phase 2)

Cholangiocarcino

ma with FGFR2

fusions or

rearrangements

42%[3][4][5] 9.0 months[4]

Signaling Pathways and Experimental Workflows
Visual representations of the FGFR signaling pathway and a typical experimental workflow for

evaluating FGFR inhibitors are provided below.
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In Vitro Assessment

In Vivo Efficacy
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(e.g., ADP-Glo)
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 p-FGFR and downstream targets (p-ERK)
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FGFR-altered tumor cells in mice

Proceed to in vivo

Inhibitor Treatment
- Oral administration of inhibitor

 or vehicle control

Tumor Growth Monitoring
- Caliper measurements

- Tumor volume calculation

Efficacy and PD Analysis
- Tumor growth inhibition

- Western blot of tumor lysates
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Typical Experimental Workflow for FGFR Inhibitor Evaluation
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Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the development and

evaluation of the compared FGFR inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during

the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test

compound against purified FGFR kinases.

Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate

kinase buffer; ATP; substrate (e.g., poly(E,Y)4:1); test inhibitor (serially diluted); ADP-Glo™

Kinase Assay kit.

Procedure:

Add kinase, substrate, and test inhibitor to a 384-well plate.

Initiate the reaction by adding ATP.

Incubate at room temperature for a specified time (e.g., 60 minutes).

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Measure luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus the kinase activity. IC50 values are calculated by plotting the percent inhibition of kinase

activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal

dose-response curve.

In Vivo Tumor Xenograft Efficacy Studies
These studies assess the anti-tumor activity of FGFR inhibitors in a living organism.
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Objective: To evaluate the in vivo efficacy of FGFR inhibitors in suppressing the growth of

tumors with FGFR alterations.

Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically

used.

Tumor Implantation:

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known FGFR

alterations (e.g., RT112/luc for urothelial carcinoma, KATO III, SNU-16, or NCI-H716 for

cholangiocarcinoma) are cultured and subcutaneously injected into the flank of the mice.

[6]

Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are directly

implanted into the mice.

Treatment Regimen:

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and vehicle control groups.

The FGFR inhibitor is administered orally once daily at a specified dose (e.g., 10-30

mg/kg).[4] The vehicle group receives the formulation without the active drug.

Efficacy Evaluation:

Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x

Width²)/2).

Animal body weight and general health are monitored.

At the end of the study, tumors are excised, weighed, and may be used for

pharmacodynamic analysis (e.g., Western blot for p-FGFR).

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor

volume of the treated group to the vehicle control group.
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Key Clinical Trial Methodologies
The following provides a summary of the study designs for the pivotal trials of the discussed

FGFR inhibitors.

Pemigatinib (FIGHT-202; NCT02924376):

Design: A phase 2, open-label, single-arm study in patients with previously treated, locally

advanced or metastatic cholangiocarcinoma.[1][7]

Patient Population: Enrolled three cohorts: patients with FGFR2 fusions or

rearrangements, patients with other FGF/FGFR alterations, and patients with no

FGF/FGFR alterations.[8]

Intervention: Pemigatinib administered orally at 13.5 mg once daily for 14 days, followed

by a 7-day rest period, in 21-day cycles.[1]

Primary Endpoint: Objective Response Rate (ORR) in the cohort with FGFR2 fusions or

rearrangements, assessed by independent central review.[8]

Futibatinib (FOENIX-CCA2; NCT02052778):

Design: A phase 2, open-label, single-arm, multicenter study.[3][4][5]

Patient Population: Patients with unresectable or metastatic intrahepatic

cholangiocarcinoma with FGFR2 gene fusions or other rearrangements who had

progressed on at least one prior systemic therapy.[4][9]

Intervention: Futibatinib administered orally at 20 mg once daily continuously.[4][9]

Primary Endpoint: Objective Response Rate (ORR) assessed by independent central

review.[4]

Infigratinib (NCT02150967):

Design: A phase 2, multicenter, open-label, single-arm study.[2]
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Patient Population: Patients with previously treated, unresectable locally advanced or

metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

Intervention: Infigratinib administered orally at 125 mg once daily for 21 consecutive days,

followed by a 7-day rest period, in 28-day cycles.[2]

Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent

central review.[2]

Erdafitinib (BLC2001; NCT02365597 / THOR; NCT03390504):

Design: BLC2001 was a phase 2, open-label, single-arm study. THOR is a phase 3

randomized study.

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with

susceptible FGFR3 or FGFR2 genetic alterations who had progressed after platinum-

containing chemotherapy.

Intervention (BLC2001): Erdafitinib administered orally at 8 mg once daily, with a potential

dose escalation to 9 mg daily.

Primary Endpoint (BLC2001): Objective Response Rate (ORR).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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